3-(2-aminoethyl)-1H-indole-6-carbonitrile
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Overview
Description
3-(2-aminoethyl)-1H-indole-6-carbonitrile is a compound that belongs to the indole family, which is known for its significant role in various biological and pharmaceutical applications. This compound features an indole ring structure with an aminoethyl group at the 2-position and a carbonitrile group at the 6-position. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the efficient formation of the indole core. Additionally, continuous flow chemistry techniques are increasingly being adopted in the industry to streamline the synthesis process and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted indole derivatives .
Scientific Research Applications
3-(2-aminoethyl)-1H-indole-6-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, including serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, its cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure but with a hydroxyl group at the 5-position.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles, featuring a methoxy group at the 5-position and an acetyl group at the nitrogen.
Uniqueness
This compound is unique due to the presence of the carbonitrile group at the 6-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11/h1-2,5,7,14H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBHUHYYSAFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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